7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
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Description
Scientific Research Applications
Pharmacological and Synthetic Profile
1,5-Benzothiazepines, including derivatives similar to the compound , have been extensively studied for their diverse bioactivities. These compounds have shown potential as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, calcium channel blockers, and more. Their significant role in drug research is attributed to their activity against different families of targets, which makes 1,5-benzothiazepines valuable in the discovery of new therapeutic agents (Dighe et al., 2015).
Synthetic Applications and Chemical Transformations
The compound and its derivatives are pivotal in synthetic chemistry, serving as intermediates for the development of diverse heterocyclic compounds. For example, studies have demonstrated their utility in synthesizing novel heterocycles, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These scaffolds are crucial in drug discovery, highlighting the compound's versatility as a building block for various heterocyclic structures (Křupková et al., 2013).
Biological Activity and Drug Discovery
Research has also focused on the biological activities of benzothiazepine derivatives. They have been investigated for their antimicrobial, antifungal, anticonvulsant, and anticancer properties. Some studies have synthesized new derivatives to explore their potential as cardiovascular agents, demonstrating the compound's utility in developing drugs with specific biological activities (Pant et al., 1997).
Enzymatic and Receptor Targeting
Furthermore, benzothiazepine derivatives have been studied for their ability to inhibit specific isoenzymes, such as carbonic anhydrase I and II, which are relevant for conditions like glaucoma, epilepsy, and altitude sickness. This highlights the compound's significance in targeting and inhibiting specific enzymes or receptors for therapeutic purposes (Ceylan et al., 2017).
properties
IUPAC Name |
7-chloro-4-[(4-fluorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNS2/c17-12-3-6-15-14(9-12)19-16(7-8-20-15)21-10-11-1-4-13(18)5-2-11/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMSYVUFVTUQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine |
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